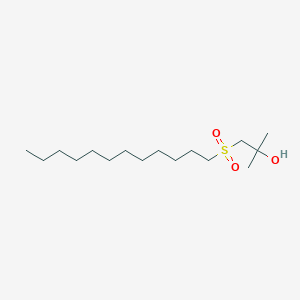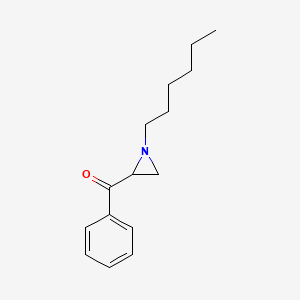
(1-Hexylaziridin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hexylaziridin-2-yl)(phenyl)methanone is a synthetic organic compound that features an aziridine ring substituted with a hexyl group and a phenyl group attached to a methanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexylaziridin-2-yl)(phenyl)methanone typically involves the reaction of an aziridine precursor with a phenylmethanone derivative. One common method is the nucleophilic substitution reaction where a hexyl-substituted aziridine reacts with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hexylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine intermediate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of (1-Hexylaziridin-2-yl)(phenyl)methanol.
Substitution: Formation of various amine, thiol, or alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Hexylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Hexylaziridin-2-yl)(phenyl)methanone involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure makes it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring instead of an aziridine ring.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone): Contains a triazole ring in place of the aziridine ring.
Uniqueness
(1-Hexylaziridin-2-yl)(phenyl)methanone is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
185250-23-1 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(1-hexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-12-14(16)15(17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI-Schlüssel |
JNEJGQBHQYHPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CC1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
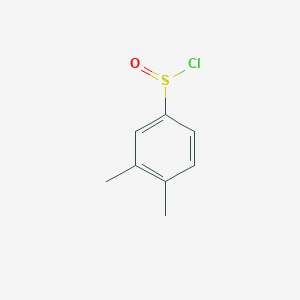
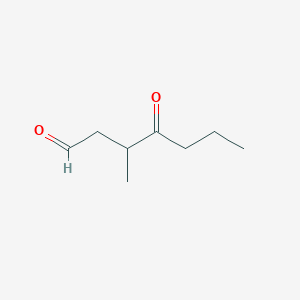
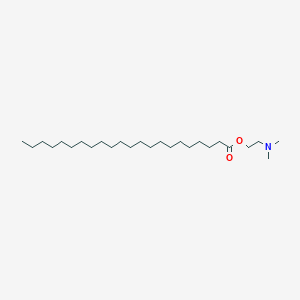

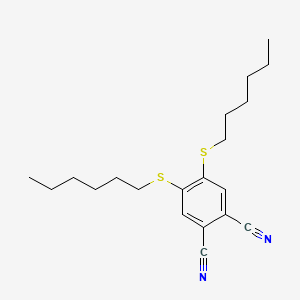
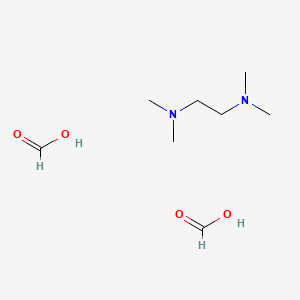


![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
